molecular formula C7H5ClO5S B14529714 4-Chloro-2-sulfobenzoic acid CAS No. 62474-00-4

4-Chloro-2-sulfobenzoic acid

Cat. No.: B14529714
CAS No.: 62474-00-4
M. Wt: 236.63 g/mol
InChI Key: PHCQNYKBXDEHEL-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonic Acid Chemistry

Aromatic sulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. The sulfonic acid group is strongly acidic and highly polar, which typically renders these compounds soluble in water. cymitquimica.combiosynth.com This class of compounds is fundamental to industrial and laboratory-scale organic chemistry, primarily serving as key intermediates in the synthesis of a wide range of products.

The introduction of the sulfo group onto an aromatic ring, a process known as sulfonation, is a classic example of an electrophilic aromatic substitution reaction. Aromatic sulfonic acids are valued for their dual functionality. The sulfonic acid group itself can act as a water-solubilizing group, a strong acid catalyst, or a leaving group in nucleophilic substitution reactions. smolecule.comscribd.com The aromatic ring, meanwhile, can be further functionalized through other substitution reactions. This versatility makes them crucial building blocks. For instance, 2-Hydroxy-5-sulfobenzoic acid has been demonstrated to be an efficient organocatalyst in multi-component synthesis reactions. researchgate.net Furthermore, various sulfobenzoic acid analogs are employed as organic linkers in the construction of advanced materials like metal-organic frameworks (MOFs). rsc.org

Table 1: Examples of Aromatic Sulfonic Acids and Their Research Applications

Compound NameKey Feature/ApplicationReference(s)
2-Sulfobenzoic acidUsed to synthesize covalent linkages between proteins and DNA. biosynth.com
2-Hydroxy-5-sulfobenzoic acidActs as an efficient organocatalyst for multi-component reactions. researchgate.net
4-Sulfobenzoic acidServes as a dopant to enhance the electrical conductivity of polymers like polyaniline. smolecule.com
Sulfobenzoic acid analogsUtilized as organic linkers in the synthesis of fluorescent Metal-Organic Frameworks (MOFs). rsc.org

Overview of Halogenated Sulfobenzoic Acids as Research Subjects

The introduction of a halogen atom onto the aromatic ring of a sulfobenzoic acid creates a subclass of compounds known as halogenated sulfobenzoic acids. These compounds have been subjects of research for over a century, with early work focusing on their utility as intermediates for dyes. google.com The presence of the halogen, carboxylic acid, and sulfonic acid groups on a single aromatic scaffold provides multiple reactive sites for synthetic transformations.

Research has established several key application areas for these compounds. They are frequently used as precursors in the synthesis of agrochemicals, such as herbicides. google.com For example, 2-chloro-4-sulfobenzoic acid, an isomer of the title compound, is a valuable intermediate in the preparation of certain agrochemicals. google.com The synthesis of these compounds often involves the oxidation of the corresponding substituted toluenesulfonic acids or the direct sulfonation of halogenated benzoic acids. google.com Furthermore, halogenated sulfobenzoic acids that also contain an amino group, such as 5-amino-2-chloro-4-sulfobenzoic acid, are versatile building blocks in organic synthesis, particularly for producing dyes, pigments, and pharmaceutical intermediates due to their unique combination of functional groups. cymitquimica.com

Table 2: Selected Halogenated Sulfobenzoic Acids and Their Research Focus

Compound NameMolecular FormulaKey Research Application/UseReference(s)
2-Chloro-4-sulfobenzoic acidC₇H₅ClO₅SIntermediate for herbicides and other agrochemicals. google.comgoogle.com
4-Chloro-3-sulfobenzoic acidC₇H₅ClO₅SSynthetic intermediate. ncats.iorsc.org
5-Amino-2-chloro-4-sulfobenzoic acidC₇H₆ClNO₅SBuilding block for dyes, pigments, and pharmaceuticals. cymitquimica.com
Halogenated ortho-sulpho-benzoic acidsVariesPrecursors for sulphone phthalein dyes. google.com

Current Research Trajectories for 4-Chloro-2-sulfobenzoic Acid and Related Isomers

While direct research on this compound is not extensively documented in recent literature, the research trajectories for its isomers and structurally related compounds point towards significant applications in materials science and specialized organic synthesis. A prominent and modern area of research is the use of aromatic polycarboxylic and sulfonic acids as organic linkers or ligands in the creation of coordination polymers and metal-organic frameworks (MOFs). nih.govsemanticscholar.orgmdpi.com

MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Sulfobenzoic acid derivatives are attractive as linkers because their functional groups can coordinate with metal centers to build robust, functional frameworks. rsc.org For example, MOFs synthesized using various sulfonic acid analogs have shown promise as fluorescent materials for live-cell imaging and for the detection of herbicides and nitroaromatic compounds. rsc.org Another advanced application is in heterogeneous catalysis; Brønsted acid MOF catalysts have been developed through the post-synthetic modification of an existing framework using o-sulfobenzoic acid anhydride (B1165640), demonstrating their potential in facilitating organic reactions like cycloadditions. rsc.orgresearchgate.net

Beyond materials science, isomers like 2-chloro-4-sulfobenzoic acid continue to be relevant as intermediates. It serves as a precursor for compounds like 4-chloro-2-formylbenzoic acid, which is a versatile building block for synthesizing complex heterocyclic molecules of interest in medicinal chemistry. The continued investigation into halogenated sulfobenzoic acids as linkers for functional materials and as precursors for complex organic molecules represents the primary forward-looking research direction for this class of compounds.

Table 3: Research Applications of MOFs Derived from Sulfobenzoic Acid Analogs

MOF Catalyst/MaterialPrecursor LigandResearch ApplicationKey FindingReference(s)
Al–MIL-53–ArSO₃Ho-Sulfobenzoic acid anhydrideHeterogeneous Brønsted acid catalysisEfficiently catalyzes [4 + 2] cycloaddition reactions and is recyclable. rsc.orgresearchgate.net
Zinc and Cadmium MOFsVarious sulfonic acid analogs (e.g., 3-SBA, 4-SBA)Fluorescent sensing and bioimagingCan be used for live-cell imaging and detection of herbicides like simazine. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62474-00-4

Molecular Formula

C7H5ClO5S

Molecular Weight

236.63 g/mol

IUPAC Name

4-chloro-2-sulfobenzoic acid

InChI

InChI=1S/C7H5ClO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)

InChI Key

PHCQNYKBXDEHEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Process Development for 4 Chloro 2 Sulfobenzoic Acid

Strategies for Introducing Sulfonic Acid and Chloro Moieties onto Benzoic Acid Scaffolds

The direct functionalization of a pre-existing benzoic acid framework represents a common approach to the synthesis of 4-chloro-2-sulfobenzoic acid. These methods rely on the principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring.

Direct Sulfonation of Chlorinated Benzoic Acids

The introduction of a sulfonic acid group onto a chlorinated benzoic acid, such as 4-chlorobenzoic acid, is a feasible synthetic route. This reaction is a classic example of electrophilic aromatic substitution, typically employing potent sulfonating agents like concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). nih.gov The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. chemistrysteps.com

The regioselectivity of the sulfonation is dictated by the directing effects of the existing chloro and carboxyl groups on the benzene (B151609) ring. The chlorine atom at the 4-position is an ortho, para-directing group, while the carboxylic acid group at the 1-position is a meta-directing group. This leads to the potential for the formation of multiple isomers. The sulfonic acid group is directed to the positions ortho to the chlorine atom (positions 3 and 5) and meta to the carboxylic acid group (positions 3 and 5). Therefore, sulfonation of 4-chlorobenzoic acid would be expected to yield primarily 4-chloro-3-sulfobenzoic acid. To obtain the desired this compound, the starting material would need to be 2-chlorobenzoic acid, where the ortho, para-directing chloro group would direct the incoming sulfo group to the 4-position (para to the chlorine).

Starting MaterialSulfonating AgentMajor Product
4-Chlorobenzoic acidConcentrated H₂SO₄/SO₃4-Chloro-3-sulfobenzoic acid
2-Chlorobenzoic acidConcentrated H₂SO₄/SO₃2-Chloro-4-sulfobenzoic acid

Halogenation of Sulfobenzoic Acid Derivatives

An alternative approach involves the halogenation of a sulfobenzoic acid derivative. For instance, the chlorination of 2-sulfobenzoic acid could potentially yield this compound. This electrophilic aromatic substitution would be governed by the directing effects of the sulfonic acid and carboxylic acid groups. Both are meta-directing groups. The sulfonic acid at position 2 would direct incoming electrophiles to positions 4 and 6, while the carboxylic acid at position 1 would direct to position 3 and 5. Therefore, chlorination of 2-sulfobenzoic acid would likely result in a mixture of isomers, including the desired this compound.

Controlling the regioselectivity of this reaction can be challenging. The use of specific catalysts and reaction conditions can influence the product distribution. For example, chlorination of some aromatic compounds can be achieved using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride.

Multi-Stage Synthesis Pathways and Intermediate Derivatization

Multi-stage syntheses offer greater control over the final product's structure by building the molecule in a stepwise fashion. A prominent pathway to this compound involves the modification of a substituted toluene (B28343) derivative.

Oxidation of Substituted Toluene Derivatives (e.g., 2-chloro-4-toluenesulfonic acid)

A widely employed and patented method for the synthesis of this compound is the oxidation of 2-chloro-4-toluenesulfonic acid. google.com This process transforms the methyl group of the toluene derivative into a carboxylic acid. A particularly effective and surprising discovery was the use of sodium hypochlorite (B82951) (NaOCl) as the oxidizing agent, which allows the reaction to proceed efficiently without the need for a metal or phase transfer catalyst. google.com

The reaction is typically carried out in a single aqueous phase at moderate temperatures, often between 50°C and 150°C. google.com A molar excess of sodium hypochlorite is used, and the reaction mixture is often heated to reflux for about an hour. google.com Following the oxidation, the reaction mixture is cooled and acidified with a protic acid, such as hydrochloric acid, which causes the desired 2-chloro-4-sulfobenzoic acid to precipitate out of the solution. google.com

ReactantOxidizing AgentCatalystTemperatureProduct
2-chloro-4-toluenesulfonic acidSodium hypochloriteNone required50-150 °CThis compound

This method is advantageous due to the avoidance of heavy metal catalysts, which can be costly and pose environmental concerns during disposal. google.com

Selective Bromination and Subsequent Hydrolysis Sequences

While less commonly documented for the direct synthesis of this compound, a plausible multi-step pathway could involve the selective bromination of the methyl group of a suitable toluene precursor, followed by hydrolysis to the carboxylic acid. This strategy hinges on the reactivity of the benzylic position.

For instance, 2-chloro-4-toluenesulfonic acid could undergo free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 2-chloro-4-(bromomethyl)benzenesulfonic acid. Subsequent hydrolysis of the benzylic bromide would then produce the carboxylic acid. The hydrolysis of benzylic halides to carboxylic acids can be achieved through various methods, including the use of oxidizing agents or through a two-step process involving nitrile formation followed by hydrolysis. libretexts.org

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and improving yields.

The direct sulfonation of chlorinated benzoic acids proceeds through a well-established electrophilic aromatic substitution mechanism. The electrophile, SO₃ or ⁺SO₃H, attacks the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistrysteps.com A base in the reaction mixture then removes a proton from the carbon bearing the new sulfonic acid group, restoring the aromaticity of the ring.

The oxidation of 2-chloro-4-toluenesulfonic acid with sodium hypochlorite is believed to proceed via a free-radical mechanism. The reaction likely involves the abstraction of a hydrogen atom from the benzylic methyl group, initiating a radical chain reaction. nih.govorganic-chemistry.org The resulting benzyl (B1604629) radical is then oxidized to the corresponding carboxylic acid. The absence of a need for a metal catalyst in this specific process with sodium hypochlorite is a notable feature. google.com While detailed mechanistic studies on this specific substrate are not widely published, the general mechanism for benzylic oxidation by hypochlorite often involves radical intermediates. organic-chemistry.org

The halogenation of sulfobenzoic acid derivatives also follows an electrophilic aromatic substitution pathway. A halogenating agent, often activated by a Lewis acid, generates a potent electrophile (e.g., Cl⁺) that attacks the aromatic ring. The regioselectivity is determined by the combined directing effects of the existing substituents.

The proposed selective bromination and hydrolysis sequence would involve a free-radical chain mechanism for the benzylic bromination with NBS. The subsequent hydrolysis of the benzylic bromide to a carboxylic acid can proceed through different mechanisms depending on the chosen reagents, potentially involving nucleophilic substitution followed by oxidation or hydrolysis of a nitrile intermediate. libretexts.org

Electrophilic Aromatic Substitution Mechanisms in Sulfonation

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution (SEAr) reaction, where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (-SO₃H) group. wikipedia.orgwikipedia.org The synthesis of this compound from 4-chlorobenzoic acid follows this fundamental mechanism, which proceeds through several key steps.

The reaction is typically carried out using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. openochem.orgjove.com The actual electrophile, the species that attacks the aromatic ring, is either the neutral but highly electrophilic sulfur trioxide molecule or its protonated form, HSO₃⁺, which is generated under the strongly acidic conditions. wikipedia.orgjove.commasterorganicchemistry.com

The mechanism involves:

Electrophilic Attack: The π-electron system of the 4-chlorobenzoic acid ring acts as a nucleophile, attacking the electrophilic sulfur trioxide. This initial attack is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. openochem.orgbyjus.com

Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) present in the reaction medium, removes a proton from the carbon atom bearing the new C-S bond. masterorganicchemistry.com

Restoration of Aromaticity: This deprotonation step restores the stable aromatic system, yielding the sulfonated product. openochem.orgjove.commasterorganicchemistry.com

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. wikipedia.orgopenochem.org The reaction is driven towards the product in concentrated acid, while the sulfonic acid group can be removed by heating the compound in dilute aqueous acid. wikipedia.org

Regioselectivity and Steric Effects in Directed Substitutions

The regioselectivity of the sulfonation of 4-chlorobenzoic acid is governed by the directing effects of the two substituents already present on the benzene ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group.

-COOH Group: The carboxylic acid group is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming substituents to the positions meta to itself (positions 3 and 5).

-Cl Group: The chloro group is also deactivating but is an ortho, para-director due to the ability of its lone pairs of electrons to stabilize the arenium ion intermediate through resonance. wikipedia.org Since the para position is already occupied by the carboxylic acid group, it directs incoming electrophiles to the positions ortho to itself (positions 2 and 6).

The directing effects of the two groups are conflicting. The -COOH group directs to positions 3 and 5, while the -Cl group directs to positions 2 and 6. For the formation of this compound, the substitution must occur at the 2-position, which is ortho to the carboxylic acid group and ortho to the chlorine atom. Standard electronic directing rules would suggest that substitution at position 3 (or 5) would be favored, as it is meta to the strongly deactivating carboxyl group and ortho to the chloro group.

The formation of the 2-sulfonated product highlights the importance of steric effects and reaction conditions. The positions ortho to the chlorine atom (2 and 6) are adjacent to the bulky carboxylic acid group, which can create significant steric hindrance. However, the precise outcome of the reaction can be influenced by factors such as temperature and catalyst, which may favor a thermodynamically controlled product over a kinetically controlled one. quora.com An alternative synthetic route involves the sulfonation of 4-chlorotoluene (B122035) followed by oxidation of the methyl group, which can offer more predictable regiochemical control.

Catalytic Influences on Reaction Pathways and Efficiency

While concentrated sulfuric acid itself acts as the medium and catalyst for sulfonation by generating the SO₃ electrophile, other catalytic systems can be employed to enhance efficiency and improve reaction conditions. wikipedia.orgmasterorganicchemistry.com Historically, catalysts like mercurous sulfate have been used. wikipedia.org

Modern approaches focus on developing more environmentally friendly and reusable catalysts. Research has shown that solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and silica-supported potassium bisulfate (SiO₂/KHSO₄), can effectively catalyze the sulfonation of aromatic compounds. ajgreenchem.comresearchgate.net These heterogeneous catalysts offer several advantages:

Reusability: They can be recovered and reused for multiple reaction cycles, reducing waste and cost. ajgreenchem.com

Milder Conditions: They can promote the reaction under less harsh conditions compared to fuming sulfuric acid.

Improved Work-up: The solid nature of the catalyst simplifies the separation and purification process. ajgreenchem.com

The catalytic activity is related to the Brønsted acidity of these materials, which facilitates the generation of the active electrophile. ajgreenchem.com The efficiency of these catalysts depends on factors like their concentration and surface area.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves carefully controlling various reaction parameters to maximize the product yield and minimize the formation of unwanted byproducts. asiachmical.comresearchgate.net Key variables include temperature, reagent concentration, and the choice of solvent.

Temperature and Reagent Concentration Effects on Reaction Progress

The concentration of the sulfonating agent is another crucial factor. Using fuming sulfuric acid (oleum) increases the concentration of the sulfur trioxide electrophile, which drives the sulfonation reaction forward according to Le Chatelier's principle. openochem.org Conversely, conducting the reaction in dilute acid, especially at elevated temperatures, would favor the reverse reaction, desulfonation. wikipedia.org The table below summarizes the general effects of these parameters.

ParameterEffect on ReactionRationale
Temperature Influences reaction rate and product distribution (kinetic vs. thermodynamic control). quora.com High temperatures can cause degradation. researchgate.netProvides activation energy for the reaction. Can shift equilibrium in reversible reactions.
Reagent Conc. High concentration of SO₃ (e.g., in oleum) increases the reaction rate and drives the equilibrium towards the product. openochem.orgIncreases the availability of the electrophile for attack by the aromatic ring.

Solvent System Engineering for Process Efficiency

While sulfonation can be performed neat, the use of a solvent system can offer significant advantages in process control and efficiency. An ideal solvent should be inert to the strong acidic conditions and dissolve the reactants to ensure a homogeneous reaction mixture. ajgreenchem.comgoogle.com

Historically, liquid sulfur dioxide was used commercially, but its application requires expensive pressure and refrigeration equipment. google.comgoogle.com More practical alternatives include halogenated hydrocarbons or nitriles.

Key considerations for solvent selection include:

Heat Management: The sulfonation reaction is highly exothermic. Using a solvent with a suitable boiling point can help dissipate heat through reflux, thereby controlling the reaction temperature. google.com

Processability: Solvents can reduce the viscosity of the reaction mixture, which tends to increase as the sulfonic acid product is formed, improving mixing and heat transfer. chemithon.com

Selectivity and Yield: The choice of solvent can influence the reaction's selectivity and the purity of the final product. Acetonitrile (B52724), for instance, is an excellent solvent for both aromatic compounds and sulfonating agents and is not sulfonated under the reaction conditions. google.com

Solvent SystemAdvantagesDisadvantages
Neat (Solvent-free) High reactant concentration, simpler setup. ajgreenchem.comDifficult heat and viscosity control. chemithon.com
Liquid SO₂ Good solvent for reactants. google.comRequires high pressure and refrigeration. google.comgoogle.com
Acetonitrile Inert, dissolves reactants well, facilitates intimate contact between reactants. google.comRequires recovery and recycling systems.
Inert Hydrocarbons Can be used to control temperature via boiling. google.comMay have limited solubility for the sulfonic acid product.

Advanced Purification and Isolation Techniques in Synthesis

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The strategy typically involves separating the acidic product from the excess sulfonating agent and any byproducts.

A common initial step is to "quench" the reaction by carefully adding the reaction mixture to water or ice. google.com This dilutes the strong acid and stops the reaction. Subsequent purification can proceed via several methods:

Precipitation and Filtration: Since the product is a solid acid, its solubility in the acidic aqueous medium may be limited, allowing for isolation by filtration. The crude product can be washed with cold water to remove residual acids. orgsyn.org Acidification of a neutralized filtrate can also be used to precipitate the product. google.com

Salt Formation: The sulfonic acid can be converted into a salt, such as a potassium or sodium salt, by neutralization with a suitable base (e.g., KOH). researchgate.net These salts often have different solubility properties than the free acid. For example, adding an organic solvent like acetone (B3395972) to a concentrated aqueous solution of the potassium salt can induce its precipitation, allowing for separation from more soluble impurities. researchgate.net

Recrystallization: This is a standard technique for purifying solid organic compounds. The crude this compound or its salt can be dissolved in a suitable hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor. For related compounds like o-sulfobenzoic anhydride (B1165640), dry benzene has been used as a recrystallization solvent. orgsyn.org

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the product.

Chromatographic Methodologies for High-Purity Isolation

For the purification of aromatic sulfonic and carboxylic acids such as this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed and effective technique. This method separates compounds based on their hydrophobicity. Given the polar nature of the sulfonic and carboxylic acid groups and the nonpolar character of the chlorobenzene (B131634) ring, RP-HPLC is well-suited for isolating this compound from nonpolar and less polar impurities.

A typical RP-HPLC method would utilize a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. sielc.comnih.gov The inclusion of an acid, like phosphoric or acetic acid, in the mobile phase helps to suppress the ionization of the carboxylic and sulfonic acid groups, leading to better peak shapes and improved retention on the nonpolar stationary phase. tandfonline.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. tandfonline.com

Below is a table representing a typical set of parameters for the chromatographic purification of this compound.

ParameterCondition
Stationary PhaseC18 Silica Gel (5 µm particle size)
Column Dimensions4.6 mm x 250 mm
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Injection Volume20 µL
Column Temperature30 °C

Recrystallization Procedures for Compound Purification

Recrystallization is a fundamental and highly effective technique for the purification of solid compounds, including this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor. ma.eduresearchgate.net

The choice of solvent is crucial for successful recrystallization. For a compound like this compound, which possesses both polar (sulfonic and carboxylic acids) and nonpolar (chlorobenzene) characteristics, an ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. slideshare.net Given that sulfonic acids generally exhibit high solubility in water and low solubility in organic solvents, water is a primary candidate for the recrystallization of this compound. lookchem.com In some cases, a solvent pair, such as an alcohol-water mixture, may be employed to achieve the desired solubility profile. wisc.edu

The general procedure involves heating the crude this compound in a suitable solvent until it completely dissolves, creating a saturated solution. The hot solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. alfa-chemistry.com

The following table outlines a representative recrystallization procedure for this compound.

StepProcedureKey Parameters
1. Solvent SelectionSelect a solvent in which this compound has high solubility when hot and low solubility when cold. Water is a common choice.Solubility Profile
2. DissolutionDissolve the crude compound in a minimum amount of the hot solvent with stirring.Temperature near boiling point of the solvent.
3. Hot Filtration (Optional)If insoluble impurities are present, filter the hot solution.Maintain high temperature to prevent premature crystallization.
4. CrystallizationAllow the clear solution to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation.Slow cooling rate for larger, purer crystals.
5. IsolationCollect the formed crystals by vacuum filtration.Use of a Büchner funnel and flask.
6. WashingWash the crystals with a small amount of cold solvent.Removes residual mother liquor and dissolved impurities.
7. DryingDry the purified crystals in a desiccator or a vacuum oven.Temperature should be below the compound's melting point.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-Chloro-2-sulfobenzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the carboxylic and sulfonic acid groups.

Aromatic Region: The benzene (B151609) ring has three protons. Due to the substitution pattern, these protons are in unique chemical environments and would theoretically appear as three distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm).

The proton at position 6 (adjacent to the carboxylic acid group) would likely be the most downfield-shifted due to the anisotropic effect of the carbonyl group. It would be expected to appear as a doublet.

The proton at position 3 (adjacent to the sulfonic acid group) would also be significantly downfield and would likely appear as a doublet of doublets.

The proton at position 5 would be expected to appear as a doublet of doublets, with its chemical shift influenced by the adjacent chloro and sulfonic acid groups.

Acidic Protons: The protons of the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups are highly deshielded and would appear as broad singlets at the far downfield end of the spectrum (often > δ 10 ppm). Their exact position can be highly dependent on the solvent and concentration. Deuterium exchange studies (adding D₂O) would confirm these assignments, as the signals for these acidic protons would disappear.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

Predicted Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic H (Position 6) Highly downfield Doublet (d)
Aromatic H (Position 3) Downfield Doublet of Doublets (dd)
Aromatic H (Position 5) Downfield Doublet of Doublets (dd)
Carboxylic Acid H (-COOH) Very downfield (>10) Broad Singlet (br s)
Sulfonic Acid H (-SO₃H) Very downfield (>10) Broad Singlet (br s)

Note: This table is a theoretical prediction based on general principles of NMR spectroscopy and lacks experimental data.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would appear significantly downfield (typically δ 165-185 ppm).

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring.

The carbons directly attached to the electron-withdrawing substituents (C1-COOH, C2-SO₃H, C4-Cl) would have their chemical shifts significantly affected.

The remaining three carbons (C3, C5, C6) would also show distinct signals based on their electronic environment. The specific assignments would require advanced NMR techniques (like HSQC or HMBC) or comparison with computationally predicted spectra.

Table 2: Predicted ¹³C NMR Signal Regions for this compound

Carbon Type Predicted Chemical Shift Range (ppm)
Carboxylic Acid (-C OOH) 165 - 185
Aromatic (Substituent-bearing) 120 - 150
Aromatic (C-H) 110 - 140

Note: This table is a theoretical prediction based on general principles of NMR spectroscopy and lacks experimental data.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups.

O-H Stretching: A very broad band would be expected in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

C=O Stretching: A strong, sharp absorption band for the carbonyl group (C=O) of the carboxylic acid would be anticipated around 1700-1725 cm⁻¹.

S=O Stretching: The sulfonic acid group would give rise to strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively.

C-Cl Vibrations: A moderate to strong band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, generally between 700-850 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725
Sulfonic Acid S=O asymmetric stretch 1340 - 1350
Sulfonic Acid S=O symmetric stretch 1150 - 1165
Aryl Halide C-Cl stretch 700 - 850
Aromatic Ring C=C stretch 1450 - 1600

Note: This table is a theoretical prediction based on established correlation charts and lacks specific experimental data for the title compound.

In the absence of experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable. By modeling the molecule in silico, its vibrational frequencies can be calculated. These theoretical frequencies, when appropriately scaled, can predict the IR and Raman spectra with a reasonable degree of accuracy. Such computational studies would be essential for a detailed assignment of the vibrational modes of this compound and to support the analysis of any future experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

For this compound (Molecular Formula: C₇H₅ClO₅S), the expected exact mass is approximately 235.96 g/mol .

Molecular Ion Peak: In the mass spectrum, a molecular ion peak ([M]⁺ or [M]⁻) would be expected. A key feature would be the isotopic pattern for chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Fragmentation Pathways: The molecule would be expected to fragment in predictable ways under mass spectrometric conditions. Common fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH, 45 Da) or hydroxyl radical (-OH, 17 Da).

Loss of the sulfonic acid group (-SO₃H, 81 Da) or sulfur trioxide (-SO₃, 80 Da).

Loss of a chlorine atom (-Cl, 35/37 Da).

Cleavage of the benzene ring itself under higher energy conditions.

Analysis of these fragment ions would help to confirm the presence and connectivity of the different functional groups, providing strong evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of an unknown compound by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₇H₅ClO₅S, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, ¹⁶O, and ³²S).

This high level of precision, often to within 5 parts per million (ppm), allows for the confident assignment of a single, unique elemental formula, thereby providing the foundational piece of evidence in its structural identification. nih.gov

Table 1: Theoretical HRMS Data for this compound
PropertyValue
Molecular FormulaC₇H₅ClO₅S
Calculated Monoisotopic Mass (for ³⁵Cl, ³²S)235.95462 u
Calculated Monoisotopic Mass (for ³⁷Cl, ³²S)237.95167 u

Ion Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. The fragmentation pattern of this compound is predicted based on the established behavior of its functional groups: a carboxylic acid, a sulfonic acid, and a chloro-substituted aromatic ring. libretexts.orgchemguide.co.uk

Key fragmentation pathways would include:

Loss of the sulfonic acid group: A characteristic fragmentation for aromatic sulfonic acids is the loss of sulfur trioxide (SO₃, 80 u) or sulfur dioxide (SO₂, 64 u). nih.govresearchgate.netacs.org The loss of SO₂ from an ortho-substituted chloroaromatic compound is a frequently encountered reaction. nih.gov

Loss of the carboxylic acid group: Cleavage of bonds adjacent to the carbonyl group can result in the loss of a hydroxyl radical (•OH, 17 u) or the entire carboxyl group (•COOH, 45 u). libretexts.org

Loss of chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 u or 37 u).

A crucial diagnostic feature in the mass spectrum is the isotopic signature of chlorine. Fragments containing a chlorine atom will appear as a pair of peaks (M and M+2) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. whitman.edumiamioh.edu This pattern provides definitive evidence for the presence of chlorine in the ion.

Table 2: Predicted Key Mass Fragments of this compound
m/z (for ³⁵Cl)Proposed LossFragment Structure/Formula
218.9495•OH[C₇H₄ClO₄S]⁺
190.9540•COOH[C₆H₄ClSO₃]⁺
155.9718SO₃[C₇H₅ClO₂]⁺
139.9769SO₃ + •OH[C₇H₄ClO]⁺
111.9820SO₃ + COOH[C₆H₄Cl]⁺

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. uobabylon.edu.iq For this compound, the primary chromophore (light-absorbing part) is the substituted benzene ring.

The presence of the conjugated π-electron system in the aromatic ring leads to characteristic π → π* transitions. msu.edu The substituents on the ring—the chlorine atom, the carboxylic acid group, and the sulfonic acid group—act as auxochromes. These groups can modify the energy of the electronic transitions, typically causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. uobabylon.edu.iq For comparison, the closely related 2-chlorobenzoic acid exhibits absorption maxima around 229 nm and 278 nm. nih.gov A similar absorption profile is expected for this compound, with specific λmax values influenced by the additional sulfonic acid group.

Table 3: Expected UV-Vis Absorption Data for this compound
Expected λmax Range (nm)Associated Electronic TransitionStructural Origin
~230-240π → πSubstituted benzene ring
~270-290π → πSubstituted benzene ring

Application of Multi-Technique Characterization Approaches for Comprehensive Structural Proof

While individual spectroscopic techniques provide valuable data, a comprehensive and irrefutable structural proof for this compound is achieved by combining multiple analytical methods. utas.edu.au The integration of HRMS, MS/MS fragmentation analysis, and UV-Vis spectroscopy creates a powerful workflow that confirms the structure from different perspectives.

The process for definitive characterization is as follows:

HRMS first establishes the high-precision exact mass, which in turn yields the unique elemental formula (C₇H₅ClO₅S).

MS/MS fragmentation analysis then corroborates this formula by identifying characteristic neutral losses and fragment ions corresponding to the sulfonic acid (-SO₃), carboxylic acid (-COOH), and chlorine (-Cl) moieties. The observation of the 3:1 isotopic pattern for chlorine-containing fragments confirms the presence of this halogen. whitman.edu

UV-Vis spectroscopy complements this data by confirming the presence of the conjugated aromatic system, the central scaffold of the molecule. The absorption maxima provide information on the electronic environment of the chromophore, which must be consistent with the proposed substitution pattern.

By assembling these complementary pieces of evidence, a complete and unambiguous structural assignment is made. The elemental composition from HRMS, the connectivity of functional groups from fragmentation patterns, and the nature of the conjugated system from UV-Vis analysis collectively provide a robust and self-consistent proof of the structure of this compound. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Investigations of Molecular Structure and Electronic Properties

Quantum mechanical methods are fundamental to modern computational chemistry, providing a detailed description of molecular systems. These ab initio and density functional theory (DFT) approaches are instrumental in predicting the properties of 4-Chloro-2-sulfobenzoic acid by modeling its behavior based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules, which involves finding the lowest energy arrangement of atoms in a molecule. For aromatic compounds like substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

For a molecule like this compound, DFT would be used to determine the preferred conformation of the carboxylic and sulfonic acid groups relative to the benzene (B151609) ring and the chloro substituent. The electronic properties, such as the distribution of electron density, can also be determined, providing insights into the molecule's polarity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid (2-chlorobenzoic acid) using DFT

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-Cl1.74 Å
C-C (aromatic)1.39 - 1.40 Å
C=O1.21 Å
C-O1.35 Å
O-H0.97 Å
Bond AngleC-C-Cl120.5°
C-C-C (aromatic)118° - 121°
O=C-O122.3°
Note: This data is for 2-chlorobenzoic acid and serves as an illustrative example of the type of data obtained from DFT calculations. researchgate.net

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govresearchgate.net For this compound, this method could predict the 1H and 13C chemical shifts, aiding in the interpretation of experimental NMR spectra. nih.govresearchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. sigmaaldrich.comresearchgate.net The calculated harmonic vibrational frequencies are often scaled to better match experimental results. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzoic Acid

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
O-H stretch36193600-3400 (broad)
C=O stretch17081710
C-C aromatic stretch15901595
C-Cl stretch750745
Note: This data is representative and compiled from studies on similar substituted benzoic acids. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic and sulfonic acid groups, and positive potential near the hydrogen atoms of these groups.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy and shape of these orbitals are crucial in determining a molecule's ability to donate or accept electrons.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would provide insights into its electrophilic and nucleophilic character.

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: These values are illustrative and based on general findings for substituted benzoic acids. rsc.orgtaylorandfrancis.com

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for investigating the mechanisms and kinetics of chemical reactions, providing details that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key factor in determining the reaction rate. For reactions involving this compound, such as electrophilic aromatic substitution or reactions of the carboxylic and sulfonic acid groups, transition state analysis could elucidate the reaction pathways and predict the feasibility of different transformations. researchgate.net

Kinetic Modeling for Reaction Rate Prediction

Kinetic modeling plays a pivotal role in predicting the reaction rates of chemical processes involving this compound. While specific kinetic models for this compound are not extensively documented in publicly available literature, the principles of kinetic modeling for similar aromatic sulfonation and substitution reactions can be applied to understand its reactivity.

The sulfonation of aromatic compounds, such as chlorobenzene (B131634), is a well-studied reaction that can provide a basis for modeling the formation of this compound. The reaction of chlorobenzene with sulfur trioxide in aprotic solvents has been proposed to follow a multi-step mechanism. This involves the reversible formation of a σ-complex between the aromatic ring and a sulfur trioxide molecule, followed by the reversible binding of a second SO3 molecule. The final step, which is often rate-determining, is a proton transfer that restores the aromaticity of the ring nih.gov.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the activation energies for the elementary steps in the proposed reaction mechanism. These calculated activation energies can then be used in the Arrhenius equation to estimate the rate constants. Machine learning approaches are also emerging as powerful tools for accelerating the prediction of reaction rate coefficients for complex organic reactions like nucleophilic aromatic substitutions doaj.org. These methods can be trained on datasets of known reaction rates and quantum chemical properties to build predictive models.

For electrophilic aromatic substitution reactions, computational methods like RegioSQM can predict the most likely site of reaction by calculating the proton affinity of the aromatic carbon atoms. This method has shown high accuracy in predicting the regioselectivity of halogenation reactions on a wide range of heteroaromatic systems rsc.org. Such an approach could be adapted to predict the preferred site of further functionalization on the this compound ring.

The following table provides a conceptual framework for the types of parameters that would be considered in a kinetic model for a reaction involving this compound, based on analogous systems.

Table 1: Conceptual Parameters for Kinetic Modeling of a Reaction of this compound

Parameter Description Method of Determination
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants. Experimental measurement or theoretical calculation using transition state theory.
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur. DFT calculations or derived from experimental temperature-dependent rate data.
Pre-exponential Factor (A) A constant in the Arrhenius equation that represents the frequency of collisions in the correct orientation. Estimated from theoretical calculations or experimental data.

This table is illustrative and based on general principles of chemical kinetics and computational chemistry.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical determinants of its physical and chemical properties. Computational methods are invaluable for exploring the conformational landscape and understanding the non-covalent interactions that govern its solid-state structure and behavior in solution.

Conformational analysis of substituted benzoic acids reveals that the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. For many benzoic acid derivatives, the cis conformer, where the acidic proton is oriented towards the carbonyl oxygen, is found to be more stable than the trans conformer scispace.comresearchgate.net. The presence of bulky substituents at the ortho position can influence the dihedral angle between the carboxylic acid group and the aromatic ring to minimize steric repulsion mdpi.com. For this compound, both the chloro and sulfo groups will exert steric and electronic effects that dictate the preferred conformation. Computational methods like the Low-Mode Search (LMOD) can be employed for an exhaustive exploration of the potential energy hypersurface to identify all stable conformers wustl.edu.

Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in the crystal packing of benzoic acid derivatives nih.gov. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimeric structures in the solid state and in non-polar solvents vjst.vn. The sulfo group also contains hydrogen bond donors (the acidic proton) and acceptors (the oxygen atoms), which can participate in complex hydrogen bonding networks. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures mdpi.com.

The following table presents representative computational data for the conformational analysis of a related substituted benzoic acid, 2,6-dichlorobenzoic acid, to illustrate the energy differences between conformers.

Table 2: Calculated Relative Energies of 2,6-Dichlorobenzoic Acid Conformers

Conformer Dihedral Angle (Carboxylic Group vs. Ring) Relative Energy (kJ·mol⁻¹)
cis Perpendicular 0.00

Data adapted from a computational study on ortho-substituted chlorobenzoic acids mdpi.com.

Hydrogen bonding is a dominant intermolecular interaction in this compound, significantly influencing its properties. Theoretical studies on substituted benzoic acids have provided detailed insights into the nature and strength of these interactions scispace.comresearchgate.net.

In the solid state, benzoic acids typically form cyclic dimers through two O-H···O hydrogen bonds between the carboxylic acid groups of two molecules vjst.vn. The strength of these hydrogen bonds is influenced by the electronic nature of the substituents on the benzene ring. Electron-releasing groups tend to increase the stability of the hydrogen-bonded dimers researchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the electron density and characterize the nature of chemical bonds, including hydrogen bonds mdpi.com. The properties of the bond critical points (BCPs) in the electron density can provide quantitative measures of the strength and nature of the hydrogen bonds.

The presence of the sulfonic acid group in this compound introduces additional possibilities for hydrogen bonding. The S-OH group can act as a hydrogen bond donor, and the S=O groups can act as strong hydrogen bond acceptors. This can lead to the formation of more complex and extended hydrogen-bonded networks in the solid state, potentially involving both the carboxylic and sulfonic acid functionalities.

The table below shows calculated hydrogen bond energies for dimers of 4-substituted benzoic acids, illustrating the effect of substituents on the strength of the interaction.

Table 3: Calculated Hydrogen Bonding Energies for Dimers of 4-Substituted Benzoic Acids

Substituent (R) Method Hydrogen Bonding Energy (kcal/mol)
-NH₂ DFT -14.85
-OH DFT -14.78
-H DFT -14.53
-Cl DFT -14.47
-CN DFT -14.33

Data is for 4-substituted benzoic acids and was calculated at the DFT level researchgate.net.

In Silico Design and Property Prediction of Derivatives

In silico methods are extensively used for the rational design of new molecules and the prediction of their physicochemical and biological properties. For this compound, these computational tools can be applied to design derivatives with tailored characteristics for various applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively slideshare.netfrontiersin.org. These models are built using a set of known compounds and their measured properties, and can then be used to predict the properties of new, untested molecules. For derivatives of this compound, QSAR models could be developed to predict properties such as antimicrobial activity, while QSPR models could predict physicochemical properties like solubility or lipophilicity slideshare.netnih.gov.

The design of new derivatives often involves modifying the parent structure by adding or changing functional groups. For this compound, derivatives could be designed by, for example, forming amides or esters from the carboxylic and sulfonic acid groups. Computational tools can then be used to predict how these modifications will affect the molecule's properties. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery and can be used to assess the drug-likeness of newly designed derivatives nih.govresearchgate.net.

The following table provides examples of physicochemical descriptors that are commonly used in QSAR and QSPR studies and that could be calculated for derivatives of this compound to predict their properties.

Table 4: Common Molecular Descriptors for In Silico Property Prediction

Descriptor Description Predicted Property
LogP The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. Membrane permeability, bioavailability.
Molar Refractivity (MR) A measure of the volume occupied by a molecule and its polarizability. Binding affinity to receptors.
Dipole Moment A measure of the polarity of a molecule. Solubility, intermolecular interactions.

This table is illustrative and based on common descriptors used in QSAR/QSPR modeling frontiersin.org.

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 2 Sulfobenzoic Acid

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in 4-chloro-2-sulfobenzoic acid is substituted with two strong electron-withdrawing groups (EWG), the sulfonic acid (-SO3H) and carboxylic acid (-COOH) groups, and one deactivating but ortho-, para-directing group, the chloro (-Cl) substituent. This substitution pattern renders the ring electron-deficient and significantly influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. However, the presence of three deactivating groups on the this compound ring makes it highly resistant to this type of reaction. uci.edu The sulfonic acid and carboxylic acid groups are powerful deactivators and meta-directors due to their strong electron-withdrawing inductive and resonance effects. wou.edu The chlorine atom, while also deactivating the ring through its inductive effect, directs incoming electrophiles to the ortho and para positions via its electron-donating resonance effect. uci.edulibretexts.org

The directing effects of the existing substituents on the available positions (C3, C5, and C6) are as follows:

-COOH group (at C1): Directs meta to positions C3 and C5.

-SO3H group (at C2): Directs meta to positions C4 (occupied) and C6.

-Cl group (at C4): Directs ortho to positions C3 and C5, and para to position C1 (occupied).

The cumulative effect is a complex interplay of these influences. Positions C3 and C5 are favored by both the carboxylic acid and chloro groups. Position C6 is favored by the sulfonic acid group. Despite these directing effects, the profound deactivation of the ring by all three substituents means that forcing conditions would be required for any EAS reaction to occur, and yields would likely be low. wou.edu Friedel-Crafts reactions, in particular, are generally unsuccessful on strongly deactivated rings. wou.edu

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
SubstituentPositionTypeDirecting InfluenceTarget Positions
-COOHC1Strongly Deactivating, Meta-directingDirects incoming electrophiles to positions meta to itself.C3, C5
-SO3HC2Strongly Deactivating, Meta-directingDirects incoming electrophiles to positions meta to itself.C4 (occupied), C6
-ClC4Deactivating, Ortho, Para-directingDirects incoming electrophiles to positions ortho and para to itself.C3, C5 (ortho), C1 (para, occupied)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

Table 2: Potential Nucleophiles for SNAr Reactions with this compound
NucleophileReagent ExampleResulting Functional Group
Hydroxide (B78521)Sodium hydroxide (NaOH)-OH (Phenol)
AlkoxideSodium methoxide (B1231860) (NaOCH3)-OR (Ether)
AmmoniaAmmonia (NH3)-NH2 (Aniline)
AminePrimary or secondary amines (RNH2, R2NH)-NHR, -NR2 (Substituted Aniline)
ThiolateSodium thiophenoxide (NaSPh)-SR (Thioether)

Transformations Involving the Sulfonic Acid Moiety (-SO3H)

The sulfonic acid group is a strong acid and possesses a sulfur atom in a high oxidation state, making it a versatile functional group for various transformations. wikipedia.org

A primary reaction of sulfonic acids is their conversion to sulfonyl chlorides. libretexts.org This is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). wikipedia.org This transformation converts the hydroxyl group of the sulfonic acid into a much better leaving group, facilitating subsequent reactions. libretexts.org In the case of this compound, this reaction would yield 4-chloro-2-(chlorosulfonyl)benzoic acid.

Once formed, the sulfonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack at the sulfur atom. Reaction with ammonia, or primary and secondary amines, leads to the formation of the corresponding sulfonamides. nih.govekb.egcbijournal.com This two-step, one-pot sequence is a common and efficient method for synthesizing a wide array of sulfonamide derivatives. ekb.egnih.gov

Table 3: Common Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides
ReagentFormulaByproducts
Thionyl chlorideSOCl2SO2, HCl
Phosphorus pentachloridePCl5POCl3, HCl
Chlorosulfonic acidClSO3HH2SO4
2,4,6-Trichloro- nih.govnih.govorgsyn.org-triazine (TCT)C3N3Cl3Cyanuric acid

Sulfonic acids can be converted into sulfonate esters. The most common method involves the alcoholysis of the corresponding sulfonyl chloride, which is readily prepared from the sulfonic acid as described above. wikipedia.org The reaction of 4-chloro-2-(chlorosulfonyl)benzoic acid with an alcohol (R'OH) would yield the corresponding sulfonate ester. wikipedia.org

A significant reaction for 2-sulfobenzoic acid derivatives is the formation of an internal anhydride (B1165640). orgsyn.orgcore.ac.uk By heating or using a dehydrating agent like thionyl chloride, this compound can undergo an intramolecular condensation between the sulfonic acid and carboxylic acid groups to form 4-chloro-2-sulfobenzoic anhydride. This cyclic mixed anhydride is a reactive intermediate that can be used in further syntheses. orgsyn.orgcore.ac.ukguidechem.com

Reactions of the Carboxylic Acid Group (-COOH)

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, undergoing a wide range of nucleophilic acyl substitution reactions. jackwestin.com

Key transformations of the carboxylic acid moiety in this compound include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to its more reactive acyl chloride derivative, 4-chloro-2-sulfobenzoyl chloride, using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). libretexts.orglibretexts.org Care must be taken as the sulfonic acid group may also react under these conditions.

Fischer Esterification: The compound can be converted into an ester by heating with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com Given that the molecule itself contains a very strong sulfonic acid group, it may be able to catalyze its own esterification. The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water byproduct. masterorganicchemistry.com

Amide Formation: The carboxylic acid can be reacted with an amine to form an amide. Due to the acidity of the carboxylic acid and the basicity of the amine, a direct reaction often requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt. libretexts.org More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the reaction under milder conditions. libretexts.org

Anhydride Formation: As mentioned previously, the most notable anhydride formation is the intramolecular reaction with the sulfonic acid group. Intermolecular anhydrides can also be formed by reacting the carboxylate salt with an acyl chloride. jackwestin.comorgsyn.org

Table 4: Summary of Key Reactions of the Carboxylic Acid Group
ReactionTypical ReagentsProduct
Acyl Chloride FormationSOCl2, (COCl)2Acyl Chloride
Fischer EsterificationAlcohol (ROH), Acid Catalyst (e.g., H2SO4)Ester
Amide FormationAmine (RNH2), DCC or heatAmide
Intramolecular Anhydride FormationHeat or dehydrating agentCyclic Mixed Anhydride

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation, which are fundamental reactions in organic synthesis. These transformations involve the reaction of the carboxylic acid with alcohols or amines, respectively, typically in the presence of a catalyst.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. For this compound, this reaction can be catalyzed by strong acids or by using coupling agents. organic-chemistry.org The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is often facilitated by coupling reagents that activate the carboxylic acid, making it more reactive towards the amine. thieme-connect.deorganic-chemistry.org Imidazole carbamates and ureas have been shown to be effective chemoselective reagents for both esterification and amidation of various carboxylic acids. organic-chemistry.org These methods offer alternatives to traditional approaches and can often be performed under mild conditions with high yields. organic-chemistry.orgnih.gov

The presence of the electron-withdrawing chloro and sulfo groups can influence the reactivity of the carboxylic acid group in these reactions.

Decarboxylation Pathways and Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this process typically requires high temperatures and can be influenced by the presence of other substituents on the aromatic ring. nist.gov

The stability of the resulting carbanion intermediate plays a crucial role in the ease of decarboxylation. Electron-withdrawing groups, such as the chloro and sulfo groups in this compound, can stabilize the negative charge, potentially facilitating decarboxylation under certain conditions. Studies on substituted benzoic acids have shown that the rates of decarboxylation can vary significantly depending on the nature and position of the substituents. nist.govresearchgate.net For instance, the decarboxylation of some benzoic acids is promoted by the presence of activating groups like hydroxyl groups, while others remain stable even at high temperatures. nist.gov

The mechanism of decarboxylation can be complex and may involve protonation of the aromatic ring, followed by the loss of CO₂. researchgate.net The specific pathway and the resulting derivatives would depend on the reaction conditions and the presence of any catalysts.

Redox Chemistry of Functional Groups

The functional groups of this compound—the carboxylic acid, sulfonic acid, and chloro group—can participate in various oxidation-reduction (redox) reactions. Redox reactions involve the transfer of electrons between chemical species. youtube.comyoutube.com

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, the aromatic ring can undergo oxidation under harsh conditions, though this is generally a difficult transformation.

The chloro group on the aromatic ring can be a site for reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation.

The sulfonic acid group is generally stable to both oxidation and reduction. However, under specific conditions, it can be removed (desulfonation) or converted to other sulfur-containing functional groups.

Understanding the redox chemistry of this compound is essential for its application in the synthesis of more complex molecules.

Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The chloro group on the aromatic ring of this compound allows it to participate in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. One of the most important of these is the Suzuki-Miyaura coupling reaction. youtube.comyoutube.comnih.gov

The Suzuki-Miyaura reaction involves the coupling of an organohalide (in this case, the chloro-substituted benzoic acid) with an organoboron compound in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. rsc.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

For this compound, the Suzuki-Miyaura coupling would allow for the introduction of a new aryl or vinyl group at the position of the chlorine atom, leading to the synthesis of biphenyl (B1667301) derivatives or other complex aromatic compounds. The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent. rsc.org

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundArylboronic acidPalladium complexBiphenyl-2-sulfobenzoic acid derivative

Kinetic and Thermodynamic Aspects of Reactions

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of chemical reactions involving this compound. researchgate.netnie.edu.sgox.ac.uk

Rate-Determining Step Analysis

For reactions involving this compound, such as its esterification or participation in Suzuki-Miyaura coupling, kinetic studies can be performed to determine the order of the reaction with respect to each reactant. This information helps in elucidating the species involved in the rate-determining step. For example, in a Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step. youtube.com

Brønsted-type Plots and Hammett Correlations for Mechanistic Insights

Hammett correlations are a powerful tool in physical organic chemistry for studying the effect of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

The substituent constant, σ, quantifies the electronic effect (both inductive and resonance) of a particular substituent. The reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.

For reactions involving derivatives of this compound, constructing a Hammett plot by varying substituents on a reacting partner could provide valuable information about the transition state of the rate-determining step. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge.

Brønsted-type plots relate the rate of a reaction to the acid or base strength of the catalyst or a reactant. These plots can be used to gain insights into proton transfer steps within a reaction mechanism.

By applying these kinetic and mechanistic analysis tools, a deeper understanding of the chemical behavior of this compound and its derivatives can be achieved.

Synthesis and Characterization of Derivatives and Analogues

Functionalization at the Carboxylic Acid Position

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides. These transformations are fundamental in organic synthesis for creating new compounds with altered reactivity, solubility, and biological activity.

The conversion of the carboxylic acid moiety of 4-Chloro-2-sulfobenzoic acid into esters and amides is a common strategy for creating derivatives. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions.

Amide synthesis involves the reaction of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to a more reactive species like an acid chloride. General methods for amide bond formation from carboxylic acids often involve coupling reagents to facilitate the reaction. researchgate.netnih.gov For instance, a common approach involves the in-situ generation of activating agents. nih.gov A general procedure for the synthesis of amide derivatives from a carboxylic acid can be seen in the reaction of 4-aminobenzoic acid with chloroacetyl chloride to form a chloroacetamide derivative, which is then converted to a benzoyl chloride using thionyl chloride before reacting with an amine. researchgate.net

Table 1: Examples of Amide Synthesis Methodologies

Activation Method Reagents Key Features
In situ Phosphonium Salt Generation N-chlorophthalimide, Triphenylphosphine Achieved at room temperature for aliphatic, benzylic, and aromatic carboxylic acids. nih.gov
Acid Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Creates a highly reactive intermediate for reaction with amines. researchgate.net

Modifications of the Sulfonic Acid Group

The sulfonic acid group provides another handle for derivatization, most notably through its conversion to sulfonamides.

The synthesis of sulfonamides from this compound typically begins with the conversion of the sulfonic acid to a sulfonyl chloride. This is a crucial intermediate that readily reacts with a wide range of primary and secondary amines to yield the corresponding sulfonamides. ekb.eg This reaction is a cornerstone for creating diverse libraries of compounds, as a vast number of amines are commercially available. ekb.eg

The general method involves reacting the sulfonyl chloride with an amine in the presence of a base, such as sodium carbonate. ekb.eg The diversification of sulfonamides is a key strategy in medicinal chemistry for exploring structure-activity relationships. nih.gov For example, a modular synthetic route can be employed where an anthranilic acid is coupled with a sulfonyl chloride to produce a sulfonamide, which is then coupled with an aniline or another amine to yield the final product. nih.gov

Table 2: General Steps for Sulfonamide Synthesis

Step Description Common Reagents
1. Sulfonyl Chloride Formation Conversion of the sulfonic acid to the more reactive sulfonyl chloride. Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)

Synthesis of Polymeric Precursors and Monomers Incorporating the Sulfobenzoic Acid Moiety

The incorporation of sulfonic acid groups into aromatic polymers is a well-established strategy to enhance properties such as hydrophilicity, ion conductivity, and thermal stability. While direct polymerization of this compound is not extensively documented in publicly available literature, the principles of synthesizing sulfonated aromatic polymers can be applied. Generally, two main approaches are utilized: the post-sulfonation of a pre-existing polymer or the polymerization of monomers that already contain a sulfonic acid group.

The direct polymerization of a monomer like this compound would offer the advantage of a well-defined polymer structure with a precise degree of sulfonation. This monomer could potentially be used in the synthesis of various types of polymers, including polyesters and polyamides, through polycondensation reactions.

For instance, in the synthesis of sulfonated polyesters , a diol would be reacted with this compound. The carboxylic acid group of the sulfobenzoic acid would react with the hydroxyl groups of the diol to form ester linkages, creating the polymer backbone. The presence of the sulfonic acid group would impart ion-exchange capabilities to the resulting polyester (B1180765).

Similarly, sulfonated polyamides could be synthesized by reacting this compound with a diamine. The reaction between the carboxylic acid group and the amine groups would form amide bonds, resulting in a polyamide chain with pendant sulfonic acid groups. The properties of the resulting polyamide, such as its solubility and mechanical strength, would be influenced by the specific diamine used and the concentration of the sulfonated monomer.

The synthesis of such polymers would typically involve the following steps:

Monomer Preparation: Ensuring the purity of this compound and the co-monomer (diol or diamine).

Polycondensation: The polymerization reaction is typically carried out at elevated temperatures and under an inert atmosphere to facilitate the removal of the condensation byproduct (e.g., water). Catalysts may be used to increase the reaction rate.

Polymer Isolation and Purification: The resulting polymer is isolated from the reaction mixture and purified to remove any unreacted monomers or catalyst residues.

Characterization: The structure and properties of the sulfonated polymer are characterized using various techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ester or amide linkages and sulfonic acid groups, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer structure.

Below is an interactive data table summarizing potential polymer types and their properties that could be synthesized using a monomer analogous to this compound.

Polymer TypeCo-monomerPotential PropertiesPotential Applications
Sulfonated PolyesterEthylene GlycolIncreased hydrophilicity, ion-exchange capacityMembranes for separation processes, biodegradable materials
Sulfonated PolyamideHexamethylenediamineEnhanced thermal stability, improved dyeabilityHigh-performance fibers, engineering plastics
Sulfonated PolyetherBisphenol AGood mechanical strength, proton conductivityProton exchange membranes for fuel cells

Design and Synthesis of Ligands for Metal Complexation

The carboxylic acid and sulfonic acid groups of this compound make it an excellent candidate for use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The presence of multiple coordination sites allows for the formation of diverse and complex structures with potential applications in catalysis, gas storage, and separation.

The design of ligands for metal complexation involves considering the coordination preferences of the metal ions and the desired dimensionality and topology of the resulting network. The chloro substituent on the benzene (B151609) ring can also influence the electronic properties and the packing of the resulting complexes.

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. These conditions facilitate the crystallization of the coordination polymer.

Key aspects of the design and synthesis include:

Choice of Metal Ion: Different metal ions (e.g., transition metals like copper, zinc, cobalt) will lead to different coordination geometries and framework structures.

Solvent System: The choice of solvent can influence the solubility of the reactants and the final crystal structure.

pH: The pH of the reaction mixture can affect the deprotonation state of the carboxylic and sulfonic acid groups, thereby influencing their coordination behavior.

Auxiliary Ligands: The addition of other organic ligands (co-ligands) can lead to the formation of mixed-ligand coordination polymers with more complex and interesting structures.

Characterization of the resulting metal complexes would involve:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the coordination polymer.

Infrared (IR) and UV-Vis Spectroscopy: To study the coordination environment of the metal ions and the bonding within the ligand.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.

Below is an interactive data table summarizing the potential coordination modes and resulting structures of metal complexes with a ligand like 4-chloro-2-sulfobenzoate.

Metal IonPotential Coordination ModeResulting StructurePotential Properties
Copper(II)Bidentate bridging via carboxylate and sulfonate groups2D layered networkCatalytic activity, magnetic properties
Zinc(II)Monodentate coordination through the carboxylate group1D chainLuminescence, sensing applications
Cobalt(II)Bridging coordination involving both functional groups3D frameworkPorosity for gas storage, magnetic behavior

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block for Complex Organic Molecules

4-Chloro-2-sulfobenzoic acid serves as a foundational component in the construction of more complex chemical structures. Its multireactive nature allows chemists to perform sequential and selective reactions, introducing new functionalities at different positions on the aromatic ring. This controlled reactivity is crucial in multi-step syntheses where precise molecular architectures are required. nbinno.com

The compound's framework is particularly valuable in heterocyclic oriented synthesis (HOS), a strategy used to create diverse libraries of compounds for drug discovery and other applications. nih.gov By leveraging the different reaction sites, a wide array of derivatives can be generated from this single starting material, facilitating the development of novel chemical entities for medicinal chemistry and materials science. The ability to use this compound as a scaffold demonstrates its importance as a versatile building block in modern organic synthesis. nbinno.com

Precursor in Fine Chemical Synthesis (e.g., Dyes, Pigments, Agrochemicals)

In the realm of fine chemicals, this compound and its close derivatives are important intermediates. The presence of the sulfonate and chromophoric groups makes this class of compounds particularly suitable for the synthesis of dyes and pigments. epa.govemcochemicals.com For instance, the structurally related 5-Amino-2-chloro-4-sulfobenzoic acid is a known intermediate for producing specific reactive yellow and pigment red dyes. dyestuffintermediates.com

The compound also finds application in the agrochemical sector. Substituted benzoic acids are precursors for certain herbicides. Related molecules, such as 4-Chloro-2-fluorobenzoic acid, are used as starting materials in the synthesis of novel herbicidal compounds, highlighting the utility of the chlorobenzoic acid scaffold in developing new crop protection agents. sigmaaldrich.comsigmaaldrich.com

Table 1: Applications in Fine Chemical Synthesis

Category Application Area Example of Related Compound Use
Dyes & Pigments Dye Intermediate 5-Amino-2-chloro-4-sulfobenzoic acid is a precursor for C.I. Reactive Yellow 13 and C.I. Pigment Red 68. dyestuffintermediates.com

| Agrochemicals | Herbicide Synthesis | 4-Chloro-2-fluorobenzoic acid is a starting reagent for novel herbicidal isoxazolecarboxamides. sigmaaldrich.comsigmaaldrich.com |

Intermediate in Pharmaceutical Precursor Development and Synthetic Pathways

The structural motif of this compound is present in various pharmaceutically relevant molecules. Its derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is the diuretic drug furosemide, for which related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid and 4-Chloro-2-fluorobenzoic acid serve as crucial precursors. sigmaaldrich.comsigmaaldrich.comgoogle.com

Furthermore, other structurally similar compounds are vital for producing widely used medications. 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid is an essential intermediate for the synthesis of Bumetanide, another potent diuretic. nbinno.com The use of 2-Chloro-4-fluorobenzoic acid in the synthesis of antihistamines like loratadine (B1675096) and desloratadine (B1670295) further underscores the importance of this class of intermediates in pharmaceutical manufacturing. guidechem.com

Table 2: Role in Pharmaceutical Synthesis

Drug Category Specific Drug Role of Related Precursor
Diuretics Furosemide 4-Chloro-2-fluorobenzoic acid is a key starting reagent. sigmaaldrich.comsigmaaldrich.com
Diuretics Bumetanide 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid is a vital intermediate. nbinno.com

| Antihistamines | Loratadine | 2-Chloro-4-fluorobenzoic acid is an important intermediate in its synthesis. guidechem.com |

Application as a Reagent and Catalyst in Specialized Chemical Processes

The distinct functional groups of this compound allow it to function as a specialized reagent. The sulfonic acid group can be converted into more reactive derivatives, such as sulfonyl chlorides. This transformation allows the molecule to be used as a reagent to introduce the entire chloro-sulfonated benzoyl moiety into other molecules.

Similarly, the carboxylic acid group can be activated and used in acylation reactions. The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of other functional groups. This inherent reactivity makes the compound a useful tool for chemists to effect specific molecular transformations in specialized synthetic processes.

Contribution to the Development of Functional Materials (e.g., Polymers, Membranes)

This compound is a promising candidate for the development of advanced functional materials. The presence of both carboxylic and sulfonic acid groups makes it a potentially valuable monomer for creating specialized polymers. These functional groups can be incorporated into polymer chains, such as polysulfones or polyesters, to impart specific properties. canada.ca

The highly polar sulfonic acid group can significantly enhance the hydrophilicity (water-attracting nature) of polymers. canada.ca This property is particularly desirable for applications in filtration membranes, such as those used in ultrafiltration and reverse osmosis, where controlled interaction with water is essential. Furthermore, the acidic groups can provide ion-exchange capabilities, making the resulting polymers suitable for use as ion-exchange resins or proton-conducting membranes in fuel cells.

Ligand Chemistry and Coordination Compound Synthesis Research

The molecular structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal ion to form a coordination complex. This compound possesses two strong potential coordinating sites: the carboxylate group (-COO⁻) and the sulfonate group (-SO₃⁻).

Research in this area focuses on the ability of this compound to form complexes with various metal ions. The carboxylate group can bind to metals in several ways (e.g., as a monodentate, bidentate, or bridging ligand), while the sulfonate group provides an additional coordination site. This versatility allows for the synthesis of a wide range of coordination compounds with diverse structures, including simple mononuclear complexes and more complex, multi-dimensional coordination polymers or metal-organic frameworks (MOFs). thegoodscentscompany.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.